N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a thiazole core substituted with a thiophene-2-sulfonamido group at position 2 and a benzo[d][1,3]dioxol-5-ylmethyl carboxamide at position 2. The thiazole ring serves as a rigid scaffold, critical for binding to biological targets such as kinases or enzymes .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S3/c20-15(17-7-10-3-4-12-13(6-10)24-9-23-12)11-8-26-16(18-11)19-27(21,22)14-2-1-5-25-14/h1-6,8H,7,9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYDLKGCUQWCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thiourea derivatives with α-haloketones under acidic conditions. The benzodioxole group can be introduced through a nucleophilic substitution reaction involving 1,3-benzodioxole-5-carbaldehyde and an appropriate amine. The thiophene sulfonamide moiety is usually introduced through a sulfonamidation reaction involving thiophene-2-sulfonyl chloride and an amine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research has indicated that this compound exhibits promising anticancer and antimicrobial properties. The following sections detail its applications based on various studies.
Anticancer Applications
-
Mechanism of Action :
- The compound has shown significant anticancer activity against various cancer cell lines, including CCRF-CEM and MIA PaCa-2 cells. Structure-activity relationship studies reveal that modifications to the compound can enhance its efficacy, with some derivatives showing IC50 values ranging from 328 to 644 nM.
-
Case Studies :
- A study demonstrated that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide exhibited effective binding with dihydrofolate reductase (DHFR), a target for anticancer drugs . Molecular docking studies have further elucidated the binding modes of these compounds with cancer-related proteins.
- Comparative Analysis :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzo[d][1,3]dioxole & thiazole | Anticancer activity |
| 2-(1,3-benzodioxol-5-yloxy)-n-propyl-n-(thiophen-2-ylmethyl)acetamide | Benzodioxole with thiophene | Potential TRPM8 modulator |
| 2-(4-morpholino)-n-pyridin-3-yln-(thiophen-2-ylmethyl)acetamide | Morpholino and thiophene components | Modulation of receptor activity |
Antimicrobial Applications
- Activity Against Pathogens :
-
Mechanisms of Action :
- The antimicrobial action is believed to be linked to the compound's ability to disrupt cellular processes in bacteria and fungi, although specific mechanisms require further investigation.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring and the sulfonamide group are likely to play key roles in its biological activity. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazole-carboxamide derivatives with diverse pharmacological activities. Below is a structural and functional comparison with analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity
- The thiophene sulfonamido group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to the methylthio analog .
- Bromobenzyl and fluorophenyl substituents in analogs (e.g., SW-C165, Compound 35) improve antimicrobial and kinase inhibition, respectively, suggesting that halogenation boosts target affinity .
Synthetic Accessibility
- The target compound likely follows a route similar to SW-C165 , involving coupling of pre-synthesized thiophene sulfonamide and benzodioxolylmethyl intermediates.
- In contrast, methylthio derivatives require milder conditions (e.g., nucleophilic substitution) , while dicarboxamides demand multistep protocols .
Spectroscopic and Stability Data
- IR/NMR : The absence of νC=O (~1660 cm⁻¹) in thiazole-4-carboxamides confirms successful amidation, as seen in analogs .
- Stability : Methylthio derivatives exhibit superior stability over sulfonamides due to reduced hydrolytic susceptibility .
Contradictions and Limitations
- While halogenated analogs (e.g., SW-C165) show strong antibacterial activity , the target compound’s thiophene sulfonamido group may prioritize eukaryotic targets (e.g., kinases) over prokaryotic ones.
- Evidence gaps exist regarding the target compound’s explicit biological data; predictions are based on structural parallels.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a complex organic compound with potential biological activities. Its unique molecular structure, characterized by the presence of a benzo[d][1,3]dioxole moiety and a thiazole ring, suggests it may exhibit various pharmacological effects, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : CHNOS
- Molecular Weight : 423.5 g/mol
- CAS Number : 1021097-90-4
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties. Below are detailed findings from relevant research.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and benzodioxole moieties can exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro assays have shown that derivatives similar to this compound can induce cytotoxic effects in cancer cell lines. A related compound demonstrated an IC value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential for inducing apoptosis in tumor cells .
- Mechanism of Action : It has been suggested that compounds with similar structures can inhibit angiogenesis and the activity of P-glycoprotein, which is involved in drug resistance mechanisms in cancer therapy . This suggests that this compound may also share these mechanisms.
Antimicrobial Activity
While the primary focus has been on anticancer properties, some studies have also explored the antimicrobial potential:
- In Vitro Testing : A study evaluated various thiazole derivatives against bacterial strains including Staphylococcus aureus and Salmonella spp., but reported limited activity against these pathogens . This highlights a potential area for further investigation regarding the compound's spectrum of activity.
- Resistance Mechanisms : The structural components of the compound may influence its interaction with microbial targets; however, no significant antimicrobial activity was observed in preliminary tests .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the compound affect its biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Presence of benzodioxole | Enhances cytotoxicity against cancer cells |
| Sulfonamide group | Potentially increases solubility and bioavailability |
| Thiazole ring | Essential for anticancer activity; modifications can alter potency |
Case Studies
- Case Study 1 : A derivative with a similar structure was tested in vivo in tumor-bearing mice, demonstrating significant suppression of tumor growth compared to control groups . This study underlines the potential therapeutic application of such compounds in cancer treatment.
- Case Study 2 : Another study investigated a related compound's ability to overcome chemoresistance in glioblastoma models, showing promise in enhancing the efficacy of existing chemotherapy regimens .
Q & A
Q. What synthetic strategies are recommended for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide?
The synthesis involves multi-step organic reactions, including:
- Amidation : Reacting thiophene-2-sulfonyl chloride with a thiazole-4-carboxamide intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
- Condensation : Coupling benzo[d][1,3]dioxol-5-ylmethylamine to the thiazole ring via carboxamide linkage using coupling agents like HATU or EDCI .
- Purification : Column chromatography or recrystallization (e.g., ethyl acetate/hexane) to isolate the final compound, with purity confirmed by HPLC (>95%) .
Q. How can structural characterization be rigorously validated for this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with attention to sulfonamide (δ ~10-12 ppm) and benzodioxole (δ ~5.9-6.9 ppm) signals .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
- X-ray Crystallography : Resolve crystal structure and noncovalent interactions (e.g., hydrogen bonds stabilizing the thiazole core) .
Q. What preliminary biological screening assays are appropriate for this compound?
- Antitumor Activity : NCI-60 cell line screening to assess cytotoxicity (IC₅₀ values) .
- Enzyme Inhibition : In vitro kinase assays (e.g., VEGFR2) using fluorescence-based ADP-Glo™ kits .
- Solubility/Permeability : Shake-flask method for aqueous solubility and Caco-2 monolayer assays for intestinal absorption .
Advanced Research Questions
Q. How does this compound overcome multidrug resistance (MDR) in cancer cells?
Mechanistic studies reveal dual inhibition of:
- P-glycoprotein (P-gp) : Efflux pump inhibition (EC₅₀ ~35–74 μM) via competitive binding to the drug-binding pocket, validated by calcein-AM assays .
- Angiogenesis : Suppression of VEGF-induced HUVEC migration (IC₅₀ <2 μM) by blocking VEGFR2 autophosphorylation .
Methodology : Co-treatment with doxorubicin in LS180 colorectal cells shows synergistic caspase-3 activation and reduced colony formation .
Q. What computational methods predict the stability and binding interactions of this compound?
- QTAIM Analysis : Identifies critical noncovalent interactions (e.g., S···O and N-H···O bonds) stabilizing the thiazole-benzodioxole interface .
- Molecular Dynamics (MD) : Simulate binding to P-gp or VEGFR2 using GROMACS, with force fields (e.g., CHARMM36) optimized for sulfonamide moieties .
- Docking Studies (AutoDock Vina) : Dock into VEGFR2’s ATP-binding site (PDB: 4ASD), highlighting π-π stacking with Phe1047 and hydrogen bonding with Glu885 .
Q. How do structural modifications impact bioactivity?
SAR Insights :
- Benzodioxole Substituents : Electron-withdrawing groups (e.g., -NO₂) at C5 enhance VEGFR2 affinity but reduce solubility .
- Thiophene Sulfonamide : Replacing thiophene with furan decreases P-gp inhibition by 50%, emphasizing sulfur’s role in hydrophobic interactions .
Methodology : Parallel synthesis of analogs (e.g., tert-butyl vs. methyl groups) followed by SPR binding assays and in vitro cytotoxicity profiling .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- LC-MS/MS Optimization : Use a C18 column (2.6 μm, 100 Å) with mobile phase (0.1% formic acid in acetonitrile/water) to resolve from endogenous thiols. Validate linearity (1–1000 ng/mL) and recovery (>85%) in plasma .
- Metabolite Identification : Incubate with liver microsomes (human/rat), then analyze via HRMS (Orbitrap) to detect oxidative metabolites (e.g., sulfoxide formation) .
Experimental Design & Data Analysis
Q. How to address low synthetic yields in thiazole-sulfonamide coupling?
Q. How to reconcile discrepancies in biological activity across cell lines?
- Transcriptomic Profiling : RNA-seq of resistant vs. sensitive cells (e.g., LS180 vs. HCT116) to identify overexpression of efflux transporters (ABCB1) or pro-survival kinases .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Link plasma exposure (AUC) to tumor growth inhibition in xenograft models using NONMEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
